4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide
Description
4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a methoxy group at the 4-position, a nitro group at the 2-position, and an N-methyl substitution on the sulfonamide moiety.
Properties
IUPAC Name |
4-methoxy-N-methyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9-16(13,14)8-4-3-6(15-2)5-7(8)10(11)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYFEPWOENHTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651990 | |
| Record name | 4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-92-6 | |
| Record name | 4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedure
A representative preparation method described in literature involves the following:
-
- 4-Methoxy-2-nitroaniline (substrate)
- Methanesulfonyl chloride (sulfonylating agent)
- Triethylamine (base)
- Dimethylaminopyridine (DMAP, catalyst)
- Dichloromethane (solvent)
-
- A solution of methanesulfonyl chloride (1.0 g, 8.7 mmol) in 20 mL of dichloromethane is cooled to 0 °C under stirring.
- Triethylamine (3 mL) and 4-methoxy-2-nitroaniline (1.1 equivalents, 1.61 g, 9.6 mmol) are added, along with a catalytic amount of DMAP.
- The reaction mixture is stirred at 0 °C, and progress is monitored by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.
- After approximately 2 hours, once the starting material is consumed, the reaction is quenched with water (10 mL).
- The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2 × 10 mL).
- Combined organic layers are washed with brine (10 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification is performed by flash chromatography using hexanes:ethyl acetate (7:3) to afford the crystalline this compound in approximately 90% yield.
Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting amine | 4-Methoxy-2-nitroaniline |
| Sulfonylating agent | Methanesulfonyl chloride |
| Base | Triethylamine |
| Catalyst | Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction time | ~2 hours |
| Workup | Water quench, extraction, brine wash, drying over MgSO4 |
| Purification | Flash chromatography (hexanes:ethyl acetate 7:3) |
| Yield | Approximately 90% |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analog 1: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide ()
- Molecular Formula : C₁₄H₁₄N₂O₅S vs. Target Compound : C₈H₁₀N₂O₅S (estimated).
- Key Differences :
- The benzyl group in the analog replaces the N-methyl group in the target compound.
- Molecular Weight : 322.335 (analog) vs. ~260.25 (target).
- Functional Impact :
- The nitro group's electron-withdrawing effect is preserved in both compounds, influencing reactivity in substitution reactions .
2.2 Structural Analog 2: 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide ()
- Molecular Formula : C₁₄H₁₂N₂O₅S vs. Target Compound.
- Key Differences :
2.3 Structural Analog 3: N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide ()
- Molecular Formula: C₁₅H₁₅NO₄S vs. Target Compound.
- Key Differences: An acetyl group replaces the nitro group, altering electronic properties. Pharmacological Relevance: This analog is noted for antibacterial and antioxidant activities, suggesting that nitro or acetyl substituents may modulate biological efficacy .
2.4 Structural Analog 4: N-Methyl-1-(4-nitrophenyl)methanesulfonamide ()
- Molecular Formula : C₈H₁₀N₂O₄S vs. Target Compound.
- Key Differences :
2.5 Structural Analogs with Amino/Bromo Substituents ()
- Examples: N-(4-amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (MW: 307.33) . N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (MW: 371.21) .
- Functional Impact: Amino groups introduce electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. Bromo substituents increase molecular weight and may enhance halogen bonding interactions in biological systems.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as nucleophilic substitution (e.g., azide substitution in ) or sulfonylation reactions .
- Spectroscopic Trends :
- Biological Potential: While direct data are lacking, the prevalence of sulfonamides in drug design (e.g., ’s anticancer derivatives) suggests the target compound merits further pharmacological screening .
Biological Activity
4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide (commonly referred to as a sulfonamide derivative) is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and microbiology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C₈H₁₀N₂O₅S
Molecular Weight: 246.24 g/mol
Functional Groups: Methoxy group, nitro group, sulfonamide group
The compound's structure includes a sulfonamide moiety, which is critical for its biological activity. The presence of the methoxy and nitro groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Folate Synthesis: Similar to other sulfonamides, it may inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to antimicrobial effects.
- Enzyme Interaction: The sulfonamide group can bind to enzymes and proteins, influencing their function and activity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity:
- Minimum Inhibitory Concentration (MIC): The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of similar sulfonamides have demonstrated MIC values as low as 3.91 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Bactericidal Effects: Unlike traditional sulfonamides, certain derivatives exhibit bactericidal properties rather than merely bacteriostatic effects, which is critical in treating resistant infections .
Anticancer Activity
The compound's potential in cancer therapy has also been explored:
- Cell Proliferation Inhibition: Studies have reported that related compounds exhibit potent inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating significant growth inhibition .
- Selectivity Index: Some derivatives show a favorable selectivity index, indicating lower toxicity to normal cells compared to cancer cells, which is essential for therapeutic applications .
Case Studies and Research Findings
Q & A
Q. How can the synthesis of 4-Methoxy-N-methyl-2-nitrobenzene-1-sulfonamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions and purification techniques. For sulfonamide derivatives, a common approach is the reaction of a methoxy-aniline derivative with a nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key steps:
- Reagent Ratios : Use a 1:1.2 molar ratio of the amine to sulfonyl chloride to ensure complete reaction.
- Temperature : Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions like oxidation of the amino group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol can isolate the product.
- Yield Enhancement : Adding molecular sieves or activated charcoal during purification removes impurities .
Table 1 : Comparison of Base Effects on Yield
| Base Used | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Triethylamine | 78 | 95 | |
| Pyridine | 65 | 88 |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. The methoxy group typically appears as a singlet at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons .
- Infrared Spectroscopy (IR) : Look for sulfonamide S=O stretches (1320–1350 cm) and nitro group absorptions (~1520 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns. For example, sulfonamide derivatives often form intermolecular N–H···O bonds, stabilizing the lattice .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
Advanced Research Questions
Q. How does the position of the nitro group influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For sulfonamides:
- Nitro at Position 2 : Enhances electron-withdrawing effects, increasing electrophilicity and potential interactions with biological targets (e.g., enzyme active sites) .
- Comparative Assays : Test derivatives (e.g., 3-nitro or 4-nitro analogs) in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial screens. Use IC values to quantify potency .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities. The nitro group’s orientation may sterically hinder or favor interactions with hydrophobic pockets .
Q. What computational methods can predict the reactivity of this sulfonamide in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide sulfur and nitro oxygen atoms often exhibit high electrophilicity .
- Reaction Pathway Simulations : Use Gaussian or ORCA software to model intermediates in reactions like nucleophilic aromatic substitution. Solvent effects (e.g., DMSO vs. water) can be incorporated via polarizable continuum models .
- Kinetic Studies : Combine computational data with experimental kinetic measurements (e.g., UV-Vis monitoring of reaction progress) to validate predicted mechanisms .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Reproduce studies using uniform protocols (e.g., fixed cell lines, identical IC determination methods). Variability often arises from differences in assay conditions .
- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsome assays) to determine if metabolites contribute to observed bioactivity .
- Data Meta-Analysis : Compare results across >3 independent studies. For example, conflicting anticancer activity may stem from cell-type-specific uptake mechanisms .
Methodological Challenges and Solutions
Q. What strategies mitigate sulfonamide hydrolysis during storage?
- Answer : Hydrolysis of the sulfonamide group is pH-dependent. Optimal storage conditions include:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Solvent Choice : Use anhydrous DMSO or acetonitrile for stock solutions; avoid aqueous buffers unless stabilized at pH 6–7 .
- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
